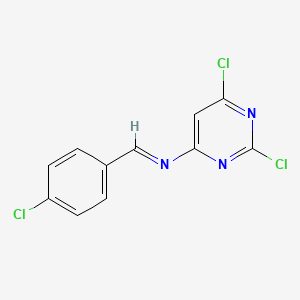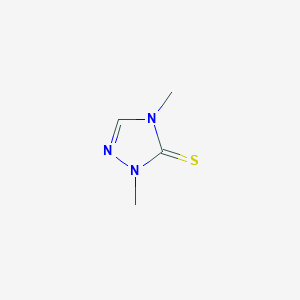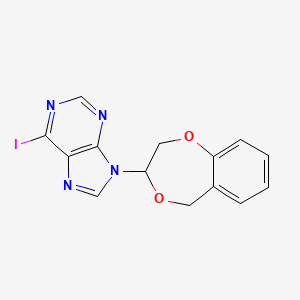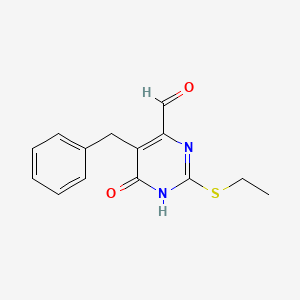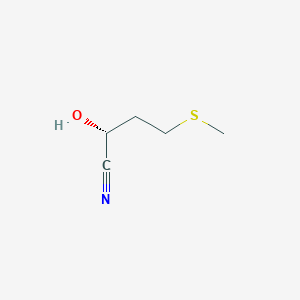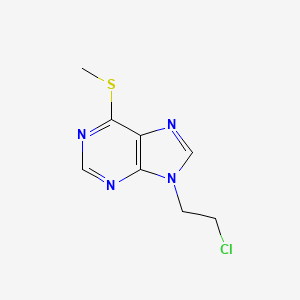
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- is a chemical compound that belongs to the purine family. Purines are heterocyclic aromatic organic compounds that play a crucial role in biochemistry, particularly as components of nucleotides in DNA and RNA. This specific compound is characterized by the presence of a 2-chloroethyl group and a methylthio group attached to the purine ring.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- typically involves the introduction of the 2-chloroethyl and methylthio groups to the purine ring. One common method involves the reaction of 9H-purine with 2-chloroethanol and methylthiol under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the substitution reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The choice of solvents, temperature control, and purification techniques are critical factors in the industrial synthesis process.
化学反应分析
Types of Reactions
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound to its corresponding thiol derivative.
Substitution: The chloroethyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophilic substitution reactions often require the presence of a base and a suitable solvent like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiol derivatives.
Substitution: Various substituted purine derivatives depending on the nucleophile used.
科学研究应用
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- involves its interaction with specific molecular targets. The 2-chloroethyl group can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to the inhibition of their function. The methylthio group may also contribute to the compound’s reactivity and binding affinity.
相似化合物的比较
Similar Compounds
2-Chloro-9H-purine: Similar structure but lacks the methylthio group.
9H-Purine, 2-chloro-9-phenyl-: Contains a phenyl group instead of the 2-chloroethyl group.
Uniqueness
9H-Purine, 9-(2-chloroethyl)-6-(methylthio)- is unique due to the presence of both the 2-chloroethyl and methylthio groups, which confer distinct chemical properties and reactivity. This combination of functional groups makes it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
2846-81-3 |
|---|---|
分子式 |
C8H9ClN4S |
分子量 |
228.70 g/mol |
IUPAC 名称 |
9-(2-chloroethyl)-6-methylsulfanylpurine |
InChI |
InChI=1S/C8H9ClN4S/c1-14-8-6-7(10-4-11-8)13(3-2-9)5-12-6/h4-5H,2-3H2,1H3 |
InChI 键 |
FAOCJACWXNUMFZ-UHFFFAOYSA-N |
规范 SMILES |
CSC1=NC=NC2=C1N=CN2CCCl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


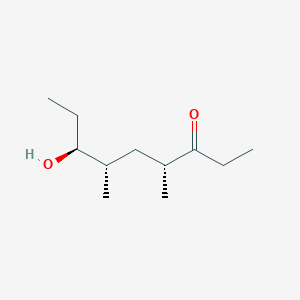
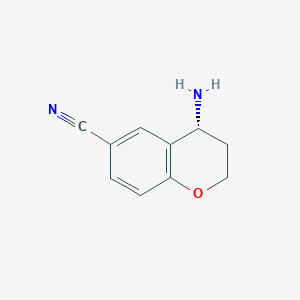
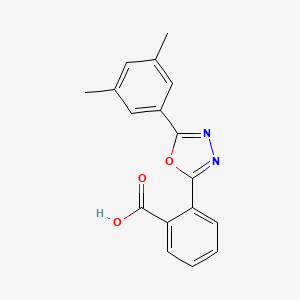
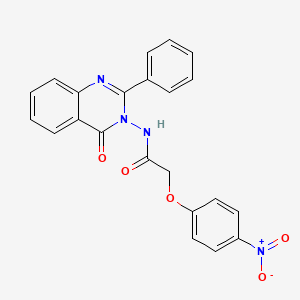
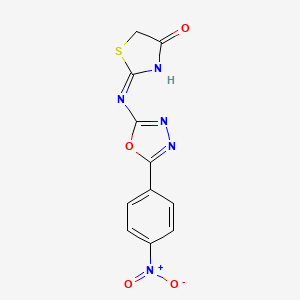
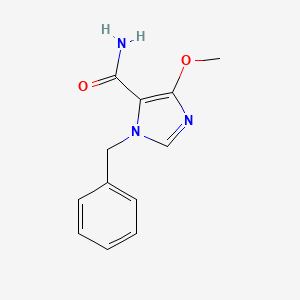
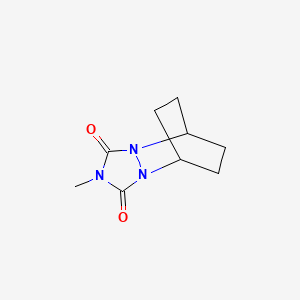
![4-(methylsulfanyl)-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12926860.png)

